molecular formula C9H7NO2 B588589 Acetanthranil-d3 CAS No. 1794905-25-1

Acetanthranil-d3

Cat. No. B588589
CAS RN: 1794905-25-1
M. Wt: 164.178
InChI Key: WMQSKECCMQRJRX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanthranil-d3 is a deuterated derivative of Acetanthranil . It is a white crystalline powder with a strong odor . This compound is used in a variety of applications, including as a precursor for the synthesis of other chemicals, as a reagent in organic chemistry, and as an intermediate in the production of pharmaceuticals .


Molecular Structure Analysis

Chemically, Acetanthranil-d3 has the molecular formula C9H5D3NO, with a molecular weight of 148.20 g/mol . The molecular structure can be represented by the SMILES notation: CC1=NC2=CC=CC=C2C(=O)O1 .


Physical And Chemical Properties Analysis

Acetanthranil-d3 has a melting point of 101-103°C and is soluble in organic solvents such as ethanol, methanol, and acetone .

Scientific Research Applications

Analysis of Global Trends in 2,4-D Herbicide Toxicity

This review summarizes the advancements in the research on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity and mutagenicity. The focus is on a novel method to quantitatively visualize and summarize information in this field. The review highlights the need for future research to focus on molecular biology, particularly gene expression, and assessment of exposure in human or other vertebrate bioindicators, as well as pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Neuronal Circuitry and D3 Receptor Ligands in Drug Addiction

The review emphasizes the potential therapeutic target of the D3 receptor in drug addiction. Although mainly restricted to animal studies due to the absence of a suitable human D3 ligand, systemic administration of D3 ligands has been shown to alter drug-seeking behavior. The review also delineates the brain systems involved in drug-seeking and taking, providing a comprehensive understanding of D3 receptor's role in these processes (Foll & Ciano, 2015).

Three-Dimensional Modeling for Cardiac Images

This paper provides a comprehensive survey of two decades of research on cardiac modeling. It serves as a tutorial for clinicians and technologists, offering a systematic account of modeling techniques for cardiac functional analysis. The paper emphasizes the importance of robustness, 3-D interaction, computational complexity, and clinical validation in 3-D model-based approaches (Frangi, Niessen, & Viergever, 2001).

Vitamin D3 in Infectious Diseases

The review discusses the immunomodulatory capacity of vitamin D3 and its impact as a preventive or therapeutic intervention in infectious diseases. It highlights vitamin D3's role in tuberculosis, viral respiratory tract infection, HIV infection, and its interaction with anti-retroviral therapy. The review suggests future research areas to uncover vitamin D3's full potential in infectious diseases (Khoo et al., 2012).

Antineoplastic Effects of Vitamin D3 and Its Analogs

This review focuses on the antineoplastic effects of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) and its analogs in various types of cancer. It discusses the role of 1,25(OH)2D3 in inhibiting proliferation, angiogenesis, migration/invasion, and inducing differentiation and apoptosis in malignant cell lines. The review also addresses the epidemiological link between vitamin D3 and cancer, especially colorectal cancer, and suggests more intervention studies and randomized placebo-controlled trials to determine the optimal dose of 1,25(OH)2D3 and its analogs (Leyssens, Verlinden, & Verstuyf, 2013).

Safety and Hazards

Acetanthranil-d3 is not classified as a hazardous compound .

Future Directions

Acetanthranil-d3 is a useful compound in the chemical and pharmaceutical industries, and in research studies investigating the behavior of related compounds in biological systems . Its deuterium label provides a valuable tool for tracing the compound in biological systems and improving our understanding of its metabolism and pharmacokinetics .

properties

IUPAC Name

2-(trideuteriomethyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSKECCMQRJRX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetanthranil-d3

Synthesis routes and methods I

Procedure details

Anthranilic acid (274.3 g) and acetic anhydride (1.1 L) were combined then heated at reflux for 3.5 hours. The reaction mixture was concentrated under vacuum. The residue was combined with methanol (550 mL) then concentrated under vacuum to provide 2-methyl-4-oxo-3,1-benzoxazine as a brown oil.
Quantity
274.3 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-iodo-2-methylbenzenamine 24 (233 mg, 1 mmol) on reaction with 1-tert-butyl-4-ethynylbenzene (25b, 158 mg, 1 mmol) by employing Sonagashira coupling conditions using Pd(PPh3)4 (69.3 mg, 0.06 equiv) as catalyst, CuI (22.8 mg, 0.12 equiv) as cocatalyst, butyl amine (261 mg, 3 equiv) as base and ether as solvent and kept the reaction for 6 h. After completion of the reaction as indicated by TLC and the reaction mixture is extracted into ether (4×25 mL) from the aqueous layer and concentrated in vacuo. The compound was further purified by column chromatography using 60-120 silica gel (ethyl acetate/hexane, 1:9) to obtain 4-((4-tert-butylphenyl)ethynyl)-2-methyl benzene amine (26b) as pure product. Anthranilic acid (27, 137 mg, 1 mmol) on reaction with acetic anhydride at 150° C. and reflux for 30 min, after completion of reaction aqueous sodium bicarbonate solution is added and extracted in ethyl acetate (4×25 mL) from the aqueous layer and concentrated in vacuo afforded 2-methyl 4H-benzo[d][1,3]oxazin-4-one compound (28) as pure product. To a stirred solution of 4-((4-tert-butylphenyl)ethynyl)-2-methylbenzenamine (26b, 263 mg, 1 mmol) with 2-methyl-4H-benzo[d][1,3]oxazin-4-one (28, 161 mg, 1 mmol) in acetic acid and reflux for 8 h After completion of the reaction as indicated by TLC. then the reaction mixture was quenched with NaHCO3 and extracted in ethyl acetate (4×25 mL) from the ice cold aqueous layer and dried over anhydrous Na2SO4 afforded 3-(4-((4-tert-butylphenyl)ethynyl)-2-methylphenyl)-2-methylquinazolin-4(3H)-one (29b). Reaction of 3-(4-((4-tert-butylphenyl)ethynyl)-2-methylphenyl)-2-methyl quinazolin-4(3H)-one (29b, 406 mg, 1 mmol) with 2,4-dihydroxybenzaldehyde (30d, 138 mg, 1 mmol) was taken in acetic acid Then the resulting mixture was stirred under reflux conditions for 8 h and then the reaction mixture was quenched with NaHCO3 and extracted in ethyl acetate (4×25 mL) from the ice cold aqueous layer and dried over anhydrous Na2SO4. The resulting product (5d) was purified by column chromatography employing EtOAc/Hexane as an eluent.
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-aminobenzoic acid (300mg, 1.46 mmol) in acetic anhydride (2 mL) was heated to 130° C. for 16 hours. The mixture was concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.44-2.52 (m, 3H), 7.44-7.60 (m, 2H), 7.76-7.87 (m, 1H), 8.20 (dd, J=7.97, 1.53 Hz, 1H); MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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